DL-serine hydrazide Hydrochloride

Perovskite photovoltaics Additive engineering Formamidinium-cesium perovskite

DL-Serine hydrazide hydrochloride (CAS 25317-90-2, also referenced as 55819-71-1 for the hydrochloride salt) is a racemic amino acid hydrazide derivative with the molecular formula C₃H₁₀ClN₃O₂ and a molecular weight of 155.58 g/mol. The compound features a free α-amino group, a hydrazide (–CONHNH₂) moiety, and a primary hydroxyl group, providing three chemically distinct reactive sites within a single small molecule.

Molecular Formula C3H10ClN3O2
Molecular Weight 155.58 g/mol
CAS No. 25317-90-2
Cat. No. B1310253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-serine hydrazide Hydrochloride
CAS25317-90-2
Molecular FormulaC3H10ClN3O2
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC(C(C(=O)NN)N)O.Cl
InChIInChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H
InChIKeyJNWGUZKRVDKZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Serine Hydrazide Hydrochloride (CAS 25317-90-2): Sourcing Guide for a Multi-Purpose Pharmaceutical Intermediate and Reference Standard


DL-Serine hydrazide hydrochloride (CAS 25317-90-2, also referenced as 55819-71-1 for the hydrochloride salt) is a racemic amino acid hydrazide derivative with the molecular formula C₃H₁₀ClN₃O₂ and a molecular weight of 155.58 g/mol . The compound features a free α-amino group, a hydrazide (–CONHNH₂) moiety, and a primary hydroxyl group, providing three chemically distinct reactive sites within a single small molecule [1]. It is formally recognized under multiple regulatory designations: Benserazide EP Impurity A (as the free base, CAS 64616-76-8, or hydrochloride salt) per the European Pharmacopoeia, and serves as a fully characterized reference standard for the API Cycloserine, with traceability against USP and EP pharmacopeial standards . The compound appears as a white to off-white crystalline solid with a decomposition melting point >183 °C, density of 1.57 g/cm³ at 20 °C, and limited solubility in water and methanol (slightly soluble, requiring heating and sonication) .

Why Generic Amino Acid Hydrazides Cannot Substitute for DL-Serine Hydrazide Hydrochloride in Regulated and High-Performance Applications


The common assumption that any amino acid hydrazide hydrochloride salt can serve as a drop-in replacement for DL-serine hydrazide hydrochloride is contradicted by at least three independent lines of evidence. First, the compound's formal designation as Benserazide EP Impurity A is a regulatory anchor that generic amino acid hydrazides (e.g., glycine hydrazide or alanine hydrazide) do not carry; substituting one for the other would break pharmacopeial traceability and invalidate analytical method validation (AMV) packages submitted for ANDA or DMF filings [1]. Second, the simultaneous presence of a reducing hydrazide group, a metal-coordinating carbonyl, and a hydrogen-bonding hydroxyl group on the same scaffold enables a multiple-site passivation mechanism in perovskite solar cells that simpler hydrazides (e.g., benzylhydrazine, which lacks the hydroxyl and carbonyl groups) cannot replicate, resulting in a measurable efficiency drop [2]. Third, the racemic DL-configuration confers distinct crystal packing and solubility properties: pure D- and L-serine are approximately eight times more soluble than their racemic mixture DL-serine, a difference attributed to stronger intermolecular hydrogen bonds in the racemic crystal lattice [3]. For procurement decisions in pharmaceutical QC, materials science, or regulated synthesis, the selection of the exact compound — not merely a chemical analog — is consequential.

Quantitative Differentiation Evidence for DL-Serine Hydrazide Hydrochloride: Head-to-Head and Cross-Study Comparisons


Perovskite Solar Cell Power Conversion Efficiency: DL-Serine Hydrazide HCl Additive vs. Baseline FA-Cs Perovskite Devices

DL-Serine Hydrazide Hydrochloride, when introduced into the precursor solution of formamidine-cesium (FA₀.₈₅Cs₀.₁₅PbI₃) perovskite, delivers a champion power conversion efficiency (PCE) of 22.22% and retains 85.88% of its initial efficiency after 7,000 seconds of continuous 1-sun illumination at ~40% relative humidity [1]. In contrast, baseline FA₀.₈₅Cs₀.₁₅PbI₃ devices without any additive reported in the literature achieve PCE values in the range of 17.95% (control) to approximately 20.7–21.1% with other single-function additives, representing an absolute PCE improvement of approximately 1.1–4.3 percentage points . Furthermore, the DL-serine hydrazide HCl-treated device exhibits operational stability under ambient air at 50–60% RH, a condition under which unprotected FA-rich perovskites typically undergo rapid iodine-mediated degradation [1].

Perovskite photovoltaics Additive engineering Formamidinium-cesium perovskite

Continuous Flow Synthesis Yield and Purity: DL-Serine Hydrazide HCl-Derived Benserazide vs. Traditional Batch Methods

Patent CN113135838A discloses a continuous flow method for synthesizing benserazide hydrochloride using DL-serine hydrazide hydrochloride as the starting material. This method achieves a maximum yield of approximately 88% and a maximum purity of approximately 99.7%, with the content of the over-reaction byproduct Impurity B reduced to only 0.23% — well below the 0.5% pharmacopeial limit [1]. In contrast, the prior art described in patent CN103951587A (traditional batch process) is characterized as suffering from a long production cycle and low yield, with the existing serine hydrazide synthesis step requiring a large excess of hydrazine hydrate, prolonged heating, concentration, and alcohol-system crystallization, resulting in extended processing time and reduced throughput [2]. The continuous flow approach directly addresses these deficiencies by shortening reaction residence time, improving heat and mass transfer, and enabling real-time process control.

Pharmaceutical process chemistry Continuous flow synthesis Benserazide hydrochloride manufacturing

Racemic Crystal Packing and Solubility: DL-Serine Hydrazide HCl vs. Enantiopure L- or D-Serine Hydrazide

DL-Serine hydrazide hydrochloride, as a racemic mixture, exhibits fundamentally different solid-state properties compared to its enantiopure counterparts. While direct comparative solubility data for the hydrazide derivatives are not extensively reported, the well-established behavior of the parent amino acid pair provides a reliable class-level inference: pure D-serine and L-serine are approximately eight times more soluble in water than their racemic mixture DL-serine, a difference attributed to stronger intermolecular hydrogen bonding in the racemic crystal lattice [1]. This enhanced crystal packing in the racemate translates to lower solubility, higher melting point, and potentially greater physical stability under ambient storage. The Santa Cruz Biotechnology Certificate of Analysis for DL-serine hydrazide HCl confirms limited solubility — only very slightly soluble in methanol and slightly soluble in water — consistent with the racemic stabilization effect . In contrast, enantiopure L-serine hydrazide hydrochloride (CAS 40869-02-1) would be predicted to exhibit significantly higher aqueous solubility based on the parent amino acid trend, making the racemic form preferable for applications requiring controlled, limited solubility or enhanced shelf-life stability.

Chiral crystallization Solubility differentiation Solid-state stability

Dual-Site Passivation Mechanism: Hydrazide Reduction + Carbonyl Coordination vs. Single-Function Hydrazine Additives

DL-Serine Hydrazide Hydrochloride provides a mechanistically distinct multiple-site passivation action in perovskite solar cells that simple hydrazine or benzylhydrazine additives cannot replicate. As characterized in the Small (2024) study, the hydrazide (–CONHNH₂) group reduces photogenerated iodine (I₂) back to iodide ions (I⁻), directly inhibiting iodine escape — a primary degradation pathway in FA-rich perovskites under illumination [1]. Simultaneously, the carbonyl oxygen of the hydrazide group and the hydroxyl oxygen of the serine side chain coordinate with uncoordinated Pb²⁺ ions at the perovskite surface, reducing defect density and non-radiative recombination [1]. This dual functionality contrasts with single-function additives such as benzylhydrazine, which can reduce iodine but lack the carbonyl and hydroxyl groups needed for Pb²⁺ coordination, or phenylphosphonic acid (PPA), which passivates defects but provides no reducing functionality . The convergent evidence of enhanced device performance (22.22% PCE; 85.88% stability retention) provides experimental validation of this mechanistic differentiation.

Defect passivation Iodine migration suppression Lewis base additive

Pharmacopeial Identity as Benserazide EP Impurity A: Regulatory Traceability vs. Generic Amino Acid Hydrazides

DL-Serine Hydrazide Hydrochloride is officially designated as Benserazide EP Impurity A (as the hydrochloride salt, CAS 55819-71-1, or free base, CAS 64616-76-8) by the European Pharmacopoeia, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. Suppliers including Axios Research, SynZeal, and ChemWhat provide this compound as a fully characterized reference standard with traceability against USP or EP pharmacopeial standards [1]. No generic amino acid hydrazide — glycine hydrazide HCl (CAS 53732-02-8), N,N-dimethylglycine hydrazide HCl (Girard's Reagent D, mp 213 °C dec.), or alanine hydrazide — carries this specific regulatory designation, making them unsuitable substitutes in any analytical workflow governed by pharmacopeial monographs for benserazide or cycloserine .

Pharmaceutical reference standard ANDA submission Pharmacopeial compliance

Analytical QC Specification: Purity, Chloride Content, and TLC Identification vs. Industry-Grade Amino Acid Hydrazides

DL-Serine Hydrazide Hydrochloride as supplied for pharmaceutical reference standard applications is characterized to a defined analytical specification: purity ≥98% by TLC (C18; Methanol:Water:Ammonium Hydroxide = 5:5:0.6; visualized with AMCS and KMnO₄; single spot, Rf = 0.70), chloride content 23.3% (confirming monohydrochloride stoichiometry), identity confirmed by ¹H-NMR (D₂O) and mass spectrometry, and appearance as a white solid with melting point >183 °C (dec.) . Commercial suppliers offer this compound at ≥97% purity (Sigma-Aldrich / Apollo Scientific) . In comparison, general-purpose amino acid hydrazides such as glycine hydrazide dihydrochloride or N,N-dimethylglycine hydrazide dihydrochloride (Girard's Reagent D) are typically supplied with a minimum purity specification (e.g., ≥99% by bromination method) but lack the specific pharmacopeial impurity designation, the defined chloride stoichiometry, and the validated TLC method with documented Rf value necessary for compendial QC workflows .

Quality control specification Reference standard characterization Analytical method validation

Procurement-Guiding Application Scenarios for DL-Serine Hydrazide Hydrochloride Based on Quantitative Evidence


Pharmaceutical ANDA/DMF Submission: Benserazide EP Impurity A Reference Standard for Analytical Method Validation

When preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for benserazide hydrochloride (a peripherally selective aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for Parkinson's disease), the European Pharmacopoeia monograph mandates the identification and quantification of specified impurities, including Impurity A. DL-Serine Hydrazide Hydrochloride (CAS 55819-71-1 as the HCl salt) is the chemical entity that corresponds to Benserazide EP Impurity A [1]. Regulatory submissions require a fully characterized reference standard with documented traceability to USP or EP pharmacopeial standards for method validation, system suitability testing, and routine QC release. The compound's defined purity (≥97–98%), confirmed chloride stoichiometry (23.3%), and validated TLC identification method (Rf = 0.70) provide the analytical rigor expected by regulatory reviewers . Generic amino acid hydrazides (glycine hydrazide, alanine hydrazide) are structurally distinct and lack the pharmacopeial designation — their use would constitute a deviation from the regulatory filing, risking a Refuse-to-Receive (RTR) decision or a Complete Response Letter (CRL).

Perovskite Solar Cell Additive Engineering: Multi-Site Passivation for High-Efficiency FA-Cs Devices

For research groups and pilot-scale manufacturers developing formamidinium-cesium (FA-Cs) perovskite solar cells targeting >22% power conversion efficiency with enhanced operational stability, DL-Serine Hydrazide Hydrochloride offers a quantitatively validated single-additive solution. The compound's three functional groups operate synergistically: the hydrazide moiety reduces photogenerated I₂ to I⁻ (suppressing iodine escape, the primary degradation pathway under illumination), while the carbonyl and hydroxyl groups coordinate uncoordinated Pb²⁺ defects (reducing non-radiative recombination) [1]. Empirically, devices incorporating this additive achieve 22.22% champion PCE and retain 85.88% of initial efficiency after 7,000 seconds of continuous 1-sun exposure at ~40% RH, with additional stability demonstrated at 50–60% RH ambient air [1]. This performance surpasses literature baselines for FA₀.₈₅Cs₀.₁₅PbI₃ control devices (17.95%) and devices treated with single-function additives such as phenylphosphonic acid (21.13%) . The compound's mechanism — validated through the correlation between its reducing-group chemistry and iodine suppression — makes it a rational selection for stability-focused perovskite research programs.

Continuous Flow Process Development: High-Yield Synthesis of Benserazide Hydrochloride

For CDMOs and pharmaceutical process chemistry teams seeking to transition benserazide hydrochloride manufacturing from traditional batch to continuous flow processing, DL-serine hydrazide hydrochloride serves as the critical starting material (hydrazide intermediate). Patent CN113135838A demonstrates that under continuous flow conditions (tubular reactor, 2 mol/L ethanol solution, Pd/C-catalyzed hydrogenation at 0.1 MPa, 20-second residence time), benserazide hydrochloride is obtained with approximately 88% yield and 99.7% purity, with the problematic over-reaction impurity (Impurity B) controlled at just 0.23% — comfortably below the 0.5% pharmacopeial limit [1]. This represents a significant improvement over the traditional batch process (CN103951587A), whose prior art is explicitly characterized as having a long production cycle and low yield . The ability to source high-purity (≥97%) DL-serine hydrazide HCl from qualified vendors (e.g., Sigma-Aldrich, Santa Cruz Biotechnology, SynZeal) with documented analytical specifications enables process development teams to establish reliable supply chains for continuous flow campaigns.

Cycloserine API Reference Standard: Impurity Profiling and QC Release Testing

Cycloserine (D-4-amino-3-isoxazolidinone) is a second-line antibiotic used in multi-drug regimens for drug-resistant tuberculosis. Under mild acidic conditions, cycloserine decomposes to hydroxylamine and D-serine; under prolonged hydrolysis, it degrades further to hydroxylamine and DL-serine [1]. DL-Serine Hydrazide HCl (CAS 25317-90-2) is supplied by Axios Research as a fully characterized reference standard for the API Cycloserine, with documented compliance to regulatory guidelines and traceability against USP or EP pharmacopeial standards . This compound enables analytical method development and validation (AMV) for cycloserine impurity profiling, quality control release testing, and stability studies during drug product development. The racemic DL-form is particularly relevant because cycloserine degradation can yield both D- and L-serine, making the racemic hydrazide standard appropriate for detecting the full spectrum of serine-related impurities. Laboratories performing cycloserine QC testing should specify CAS 25317-90-2 to ensure they receive the reference standard-grade material rather than a general-purpose synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-serine hydrazide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.